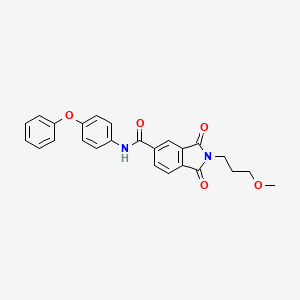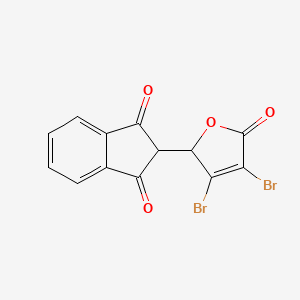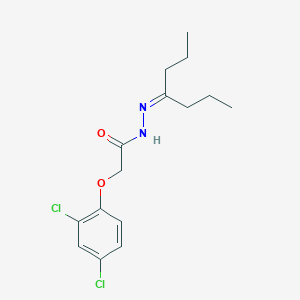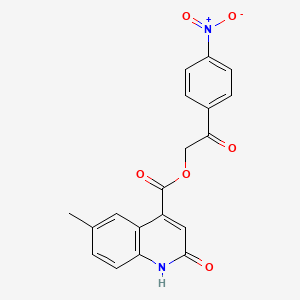
2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide is a synthetic organic compound that belongs to the class of isoindole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindole Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Introduction of the Methoxypropyl Group: This step involves the alkylation of the isoindole core with 3-methoxypropyl halide under basic conditions.
Attachment of the Phenoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction using 4-phenoxyphenyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-methoxypropyl)-1,3-dioxo-N-(4-methoxyphenyl)isoindole-5-carboxamide
- 2-(3-methoxypropyl)-1,3-dioxo-N-(4-chlorophenyl)isoindole-5-carboxamide
Uniqueness
2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyphenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C25H22N2O5 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
2-(3-methoxypropyl)-1,3-dioxo-N-(4-phenoxyphenyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C25H22N2O5/c1-31-15-5-14-27-24(29)21-13-8-17(16-22(21)25(27)30)23(28)26-18-9-11-20(12-10-18)32-19-6-3-2-4-7-19/h2-4,6-13,16H,5,14-15H2,1H3,(H,26,28) |
InChI-Schlüssel |
DMEWZMBHOAGXLE-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide](/img/structure/B12469805.png)


![4-Chloro-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B12469826.png)
![8-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12469831.png)
![6,6'-[Benzene-1,4-diylbis(oxybenzene-4,1-diyl)]bis(1,3,5-triazine-2,4-diamine)](/img/structure/B12469838.png)
![2-Methylpropyl 3-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12469848.png)
![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12469852.png)

![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12469860.png)
![2-(Biphenyl-4-yl)-2-oxoethyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12469863.png)

![2-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B12469872.png)
![3-acetylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469877.png)
